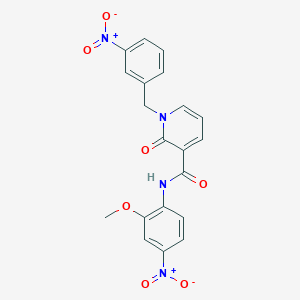
N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O7 and its molecular weight is 424.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in recent research due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its pharmacological implications.
Chemical Structure and Properties
The compound features a dihydropyridine ring with various substituents, including methoxy and nitro groups. Its molecular formula is C20H18N4O5 with a molecular weight of 424.4 g/mol. The presence of these functional groups is believed to enhance its interaction with biological targets, making it a candidate for therapeutic applications.
Table 1: Structural Features of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(3-nitrobenzyl)-6-oxo-N-(4-sulfamoylphenyl)-1,6-dihydropyridine-3-carboxamide | Contains sulfamoylphenyl group | Explored for different biological activities |
| N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Lacks the 3-nitrobenzyl group | Potentially different pharmacological profile |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Methyl substitution instead of nitro groups | Simpler structure with distinct properties |
| 2-Amino-4-methyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide | Diphenyl substitution | Exhibits broad-spectrum antibacterial activity |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer).
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | <10 | Effective against hormone receptor-positive breast cancer |
| This compound | MDA-MB-468 | <10 | Notable for selectivity against TNBC |
In a dose-dependent MTT assay, compounds similar to this compound exhibited GI50 values under 10 µM against the mentioned cell lines, indicating strong cytotoxic activity.
The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes involved in disease processes. The presence of nitro and methoxy groups can influence its pharmacokinetics and pharmacodynamics, potentially enhancing its therapeutic efficacy.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
- Cytotoxicity Assays : In vitro studies showed that the compound effectively inhibited cell growth in various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
- Pharmacological Evaluations : Further investigations are needed to fully elucidate the interactions between this compound and its biological targets, including detailed pharmacokinetic studies.
Propriétés
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7/c1-31-18-11-15(24(29)30)7-8-17(18)21-19(25)16-6-3-9-22(20(16)26)12-13-4-2-5-14(10-13)23(27)28/h2-11H,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHCPRRVJASJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














